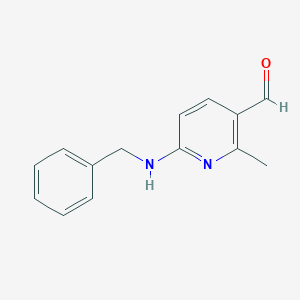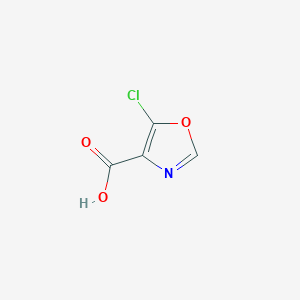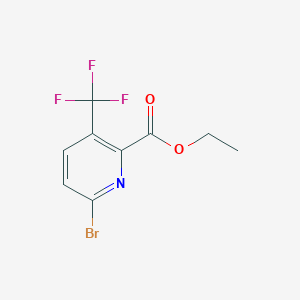
Ethyl 6-bromo-3-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a heterocyclic aromatic compound with the molecular formula C9H7BrF3NO2 It is a derivative of picolinic acid, where the ethyl ester group is attached to the nitrogen atom, and the bromine and trifluoromethyl groups are substituted at the 6th and 3rd positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-3-(trifluoromethyl)picolinate typically involves the bromination of 3-(trifluoromethyl)picolinic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification is then performed using ethanol and a strong acid catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form dehalogenated products under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted picolinates with various functional groups replacing the bromine atom.
- Oxidized or reduced derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-3-(trifluoromethyl)picolinate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 6-bromo-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymatic activities by binding to active sites or allosteric sites of target proteins . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 6-chloro-3-(trifluoromethyl)picolinate
- Ethyl 6-fluoro-3-(trifluoromethyl)picolinate
- Ethyl 6-iodo-3-(trifluoromethyl)picolinate
Comparison: Ethyl 6-bromo-3-(trifluoromethyl)picolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C9H7BrF3NO2 |
|---|---|
Molekulargewicht |
298.06 g/mol |
IUPAC-Name |
ethyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
YAMUVUNKMDAWCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


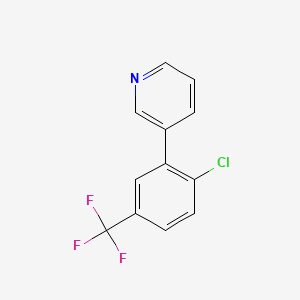
![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)

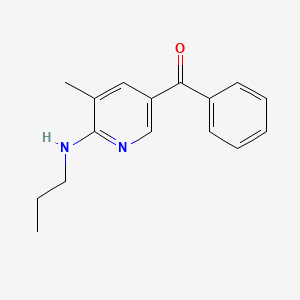
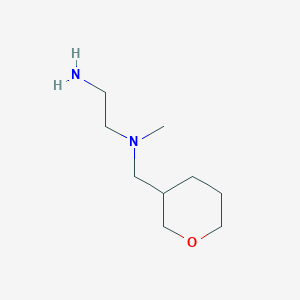
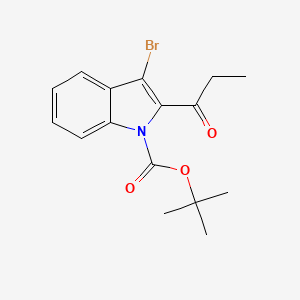
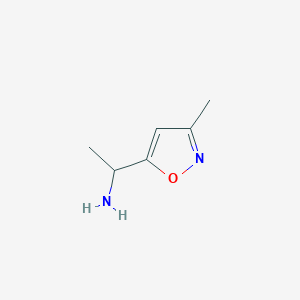
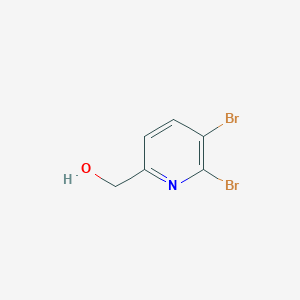
![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)

![4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B15230702.png)
